Semagacestat - 866488-53-1

Semagacestat

Catalog Number: EVT-274102
CAS Number: 866488-53-1
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide is a peptide.
Semagacestat has been used in trials studying the treatment of Alzheimer Disease.
Source and Classification

Semagacestat is classified under the category of γ-secretase inhibitors. These inhibitors are designed to interfere with the activity of γ-secretase, an enzyme responsible for cleaving amyloid precursor protein (APP) into amyloid-beta peptides. The rationale behind this therapeutic approach is based on the amyloid hypothesis, which posits that accumulation of amyloid-beta in the brain leads to neurodegeneration and cognitive decline associated with Alzheimer's disease. Despite its potential, semagacestat has not received approval for clinical use due to concerns over safety and efficacy during trials .

Synthesis Analysis

Methods and Technical Details

The synthesis of semagacestat involves several key steps that incorporate various chemical reactions. Initially, it was synthesized at Pfizer, Inc., using a combination of organic synthesis techniques. While specific proprietary details about the synthesis process are not publicly available, it typically includes:

  • Formation of the core structure: The compound's backbone consists of a monobenzocaprolactam structure, which is synthesized through cyclization reactions involving appropriate precursors.
  • Functional group modifications: Subsequent reactions introduce hydroxyl and valeryl groups, crucial for its biological activity.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity for biological testing.
Molecular Structure Analysis

Structure and Data

Semagacestat has a molecular formula of C19H27N3O4C_{19}H_{27}N_{3}O_{4} and a molar mass of approximately 361.44 g/mol. Its structure features:

  • A monobenzocaprolactam ring that contributes to its interaction with γ-secretase.
  • Multiple functional groups that enhance its solubility and bioavailability.

The three-dimensional structure can be visualized using molecular modeling software, allowing researchers to study its binding interactions with γ-secretase at an atomic level. The compound's structural characteristics are essential for understanding its mechanism of action and potential side effects .

Chemical Reactions Analysis

Reactions and Technical Details

Semagacestat primarily acts through inhibition of γ-secretase, affecting multiple pathways due to the enzyme's broad substrate specificity. Key reactions include:

  • Inhibition of proteolytic cleavage: By binding to γ-secretase, semagacestat prevents the cleavage of APP into amyloid-beta peptides (Aβ40 and Aβ42), thereby reducing their levels in both cerebrospinal fluid (CSF) and plasma.
  • Impact on other substrates: The inhibition also affects other substrates processed by γ-secretase, including Notch receptors, which can lead to adverse effects such as gastrointestinal issues or skin-related side effects observed in clinical trials.

The complexity of these interactions underscores the challenges faced in developing selective inhibitors that minimize off-target effects while effectively reducing amyloid-beta levels .

Mechanism of Action

Process and Data

The mechanism by which semagacestat exerts its effects involves:

  1. Binding to γ-secretase: Semagacestat binds to the active site or allosteric sites on the γ-secretase complex.
  2. Inhibition of amyloid-beta production: This binding inhibits the cleavage of APP, leading to decreased production of amyloid-beta peptides.
  3. Alteration in peptide dynamics: Although initial reductions in plasma amyloid-beta levels were observed, subsequent studies revealed a rebound effect where levels exceeded baseline values after drug administration ceased.

Clinical studies indicated that while semagacestat effectively reduced plasma levels of amyloid-beta, it did not produce significant changes in CSF levels or cognitive outcomes in patients with Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Semagacestat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited aqueous solubility.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: Semagacestat has an elimination half-life of approximately 2.4 hours in circulation, necessitating multiple doses for sustained effects.

These properties are crucial for determining dosing regimens in clinical settings and understanding how it interacts within biological systems .

Applications

Scientific Uses

Despite its discontinuation as a therapeutic agent for Alzheimer's disease due to safety concerns, semagacestat remains valuable in scientific research:

  • Research Tool: It is used in preclinical studies to investigate the role of amyloid-beta in neurodegeneration and cognitive decline.
  • Modeling Disease Mechanisms: Researchers utilize semagacestat to explore alternative pathways involved in Alzheimer's disease pathology and develop new therapeutic strategies that selectively target APP processing without affecting other critical pathways like Notch signaling.

The insights gained from studies involving semagacestat have informed ongoing research into more selective γ-secretase modulators and other potential treatments for Alzheimer's disease .

Molecular Pharmacology of γ-Secretase Inhibition

Semagacestat (LY-450139) is a small-molecule γ-secretase inhibitor developed by Eli Lilly as a potential disease-modifying therapy for Alzheimer's disease (AD). Its mechanism centers on selectively targeting the γ-secretase complex, a multiprotein aspartyl protease responsible for the final intramembrane cleavage of amyloid precursor protein (APP) that generates amyloid-β (Aβ) peptides. Accumulation of Aβ, particularly the Aβ42 isoform, is a pathological hallmark of AD and a driver of neurotoxicity according to the amyloid cascade hypothesis [1] [9].

Semagacestat as a Non-Competitive γ-Secretase Modulator

Semagacestat functions as a transition state analogue (TSA) inhibitor that binds the γ-secretase complex with high affinity. Unlike competitive inhibitors that occupy the substrate-binding pocket, Semagacestat acts non-competitively by interacting with the catalytic subunit presenilin-1 (PS1) after substrate docking. This binding occurs at the active site, preventing the catalytic aspartate residues (D257 in TM6 and D385 in TM7 of PS1) from facilitating proteolysis [1] [3] [9]. Biochemically, Semagacestat reduces the production of all Aβ isoforms (Aβ37, Aβ38, Aβ40, Aβ42) by blocking the processive cleavage of the APP C-terminal fragment (C99). Initial ε-cleavage of C99 by γ-secretase generates longer Aβ peptides (e.g., Aβ48/49), which undergo stepwise trimming every 3–4 residues. Semagacestat halts this trimming cascade, leading to accumulation of C99 and longer Aβ intermediates (Aβ45–Aβ49) and reducing all shorter Aβ peptides (Aβ37–Aβ43) in plasma, cerebrospinal fluid, and brain tissue [1] [6] [9].

Table 1: Pharmacodynamic Effects of Semagacestat on Aβ Pathways

ParameterEffect of SemagacestatExperimental Evidence
Aβ40/Aβ42 ProductionDose-dependent reduction across compartmentsPlasma/CSF in humans, brain in transgenic mice [6]
C99 FragmentAccumulationCell-based assays, murine models [1] [9]
Longer Aβ Peptides (Aβ45–49)Increased levelsIn vitro γ-secretase activity assays [9]
Notch ProteolysisInhibitedIn vivo toxicities (skin, GI) [1] [7]

Structural Interactions with γ-Secretase Subunits

The human γ-secretase complex comprises four essential subunits: Presenilin-1 (PS1), Nicastrin (NCT), Anterior Pharynx-Defective 1 (APH-1), and Presenilin Enhancer 2 (PEN-2). Together, they form a complex with 20 transmembrane domains. Structural insights from cryo-electron microscopy (cryo-EM) reveal that Semagacestat binds at the interface of the PS1 heterodimer (N-terminal fragment, NTF; C-terminal fragment, CTF), directly coordinating with the catalytic aspartates [3] [4] [9]. This binding pocket is located within the hydrophilic catalytic pore formed by TM2, TM6, and TM9 of PS1. While Semagacestat’s primary interaction is with PS1, it indirectly influences the conformation of other subunits:

  • Nicastrin: The large extracellular domain (ECD) of NCT facilitates substrate recognition but does not directly bind Semagacestat. However, inhibitor binding to PS1 induces conformational shifts that may restrict NCT’s substrate-gating role [5] [9].
  • APH-1: Acts as a structural scaffold stabilizing the complex. APH-1 isoforms (e.g., APH-1A, APH-1B) influence complex assembly and activity, but Semagacestat binding does not directly involve APH-1 [5] [9].
  • PEN-2: Essential for PS1 endoproteolysis and catalytic activation. PEN-2 stability is sensitive to γ-secretase inhibition, but no direct PEN-2–Semagacestat interaction is observed [5] [9].

Table 2: γ-Secretase Subunit Roles and Semagacestat Interactions

SubunitFunction in γ-SecretaseInteraction with Semagacestat
PS1 (PSEN1)Catalytic core; aspartates D257/D385 form active siteDirect binding in catalytic pocket; stabilizes closed conformation [3] [9]
Nicastrin (NCT)Substrate recognition via extracellular domain (ECD)Indirect: Alters ECD flexibility/substrate access [5] [9]
APH-1Structural scaffold; complex assembly & stabilityNo direct binding; potential allosteric effects on PS1 [5] [9]
PEN-2Facilitates PS1 endoproteolysis & activationNo direct binding; complex stability affected [5] [9]

Allosteric Modulation vs. Active Site Inhibition Mechanisms

Semagacestat exemplifies active site-directed inhibition, distinct from γ-secretase modulators (GSMs) that act allosterically. This distinction is pharmacologically critical:

  • Active Site Inhibition (Semagacestat): Semagacestat mimics the transition state of the substrate, inserting into the hydrophilic catalytic chamber of PS1. It directly coordinates the catalytic aspartates, physically blocking water access and preventing nucleophilic attack on the scissile bond of APP or other substrates. This mechanism is substrate-agnostic – it inhibits cleavage of all γ-secretase substrates, including the critical signaling receptor Notch. Notch inhibition is the primary source of dose-limiting toxicities (e.g., gastrointestinal effects, skin cancer) observed in clinical trials [1] [3] [7].
  • Allosteric Modulation (GSMs): Compounds like E2012 bind to an allosteric site distinct from the catalytic pocket. This site is located at the interface between the PS1 hydrophilic loop 1 (HL1) and the NCT ectodomain. Binding induces conformational changes that selectively alter the processivity of APP cleavage, shifting production from longer, amyloidogenic Aβ42 towards shorter, less pathogenic Aβ38, without significantly hindering Notch cleavage or other substrate processing. Molecular dynamics simulations show GSM binding subtly repositions TM2 and TM6 helices, affecting the substrate’s positioning within the catalytic site [1] [3] [4].

Table 3: Contrasting Semagacestat (GSI) and γ-Secretase Modulators (GSMs)

FeatureSemagacestat (GSI)γ-Secretase Modulators (GSMs)
Binding SiteCatalytic pocket of PS1 (aspartate coordination)Allosteric site: PS1 HL1/NCT interface [3] [4]
MechanismBlocks catalytic aspartates; halts proteolysisAlters substrate conformation/processivity
Effect on Aβ42Reduces all Aβ peptides (pan-Aβ inhibition)Selectively reduces Aβ42; increases Aβ38 [1] [9]
Effect on NotchInhibits S3 cleavage → toxicitiesMinimal inhibition → improved safety [1] [7]
Clinical OutcomePhase III failure (worsened cognition, toxicity)Mixed results; some advanced (e.g., Tarenflurbil) [1] [9]

The failure of Semagacestat in Phase III trials underscored the therapeutic challenge of achieving selective APP inhibition with active-site directed GSIs. Structural biology (cryo-EM) and computational studies (molecular dynamics simulations) highlight the conformational flexibility of γ-secretase and the subtle differences in how substrates like APP and Notch engage the complex. These insights explain why broad catalytic inhibition is problematic and why current research focuses on substrate-selective inhibitors or allosteric modulators [3] [4] [9].

Properties

CAS Number

866488-53-1

Product Name

Semagacestat

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1

InChI Key

PKXWXXPNHIWQHW-RCBQFDQVSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O

Solubility

Soluble in DMSO

Synonyms

LY 411,575
LY 411575
LY 450139
LY-411,575
LY-411575
LY411,575
LY411575
LY450139
N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide
N2-(2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)alaninamide
Semagacestat

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.